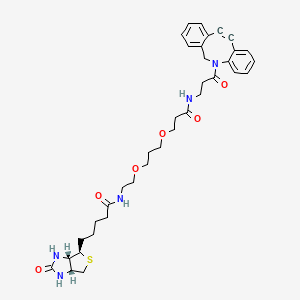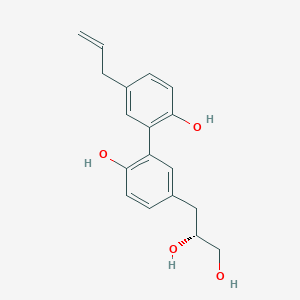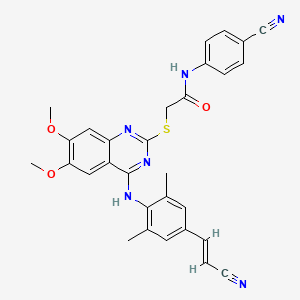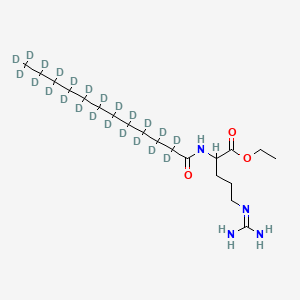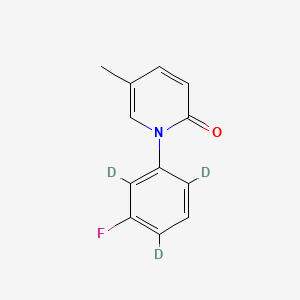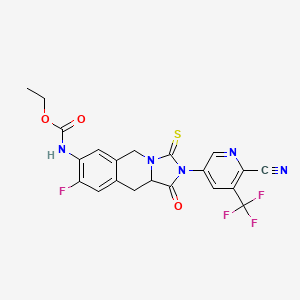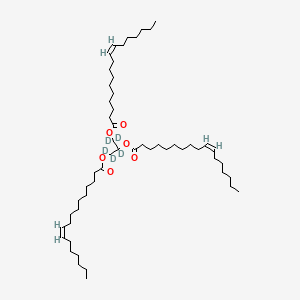
MC-Val-Cit-PAB-NH-C2-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Val-Cit-PAB-NH-C2-NH-Boc is a cathepsin-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by cathepsin, an enzyme found in lysosomes, making it highly effective in targeted drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-NH-C2-NH-Boc involves multiple steps, starting with the preparation of the individual components, followed by their sequential coupling. The key steps include:
Synthesis of Val-Cit-PAB: This involves the coupling of valine and citrulline with para-aminobenzyl alcohol (PAB).
Introduction of NH-C2-NH-Boc: The final step involves the coupling of the Val-Cit-PAB intermediate with NH-C2-NH-Boc under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
MC-Val-Cit-PAB-NH-C2-NH-Boc primarily undergoes cleavage reactions catalyzed by cathepsin. This cleavage releases the active drug from the antibody-drug conjugate.
Common Reagents and Conditions
Reagents: Common reagents include cathepsin enzymes and various solvents.
Conditions: The reactions are typically carried out under physiological conditions, mimicking the environment within lysosomes.
Major Products
The major product of the cleavage reaction is the active drug, which is released from the antibody-drug conjugate, allowing it to exert its therapeutic effects .
Applications De Recherche Scientifique
MC-Val-Cit-PAB-NH-C2-NH-Boc has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Its ability to be cleaved by cathepsin makes it an ideal linker for ADCs, which are used to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues .
Applications in Chemistry
In chemistry, this compound is used as a linker in the synthesis of complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies .
Applications in Biology
In biology, this compound is used to study the role of cathepsin in various cellular processes, including protein degradation and cell signaling .
Applications in Medicine
In medicine, this compound is a critical component of ADCs, which are used to treat various types of cancer. Its ability to release the active drug in response to cathepsin cleavage enhances the efficacy and safety of these therapies .
Applications in Industry
In the pharmaceutical industry, this compound is used in the large-scale production of ADCs, contributing to the development of new cancer treatments .
Mécanisme D'action
MC-Val-Cit-PAB-NH-C2-NH-Boc exerts its effects through a cathepsin-mediated cleavage mechanism. Upon entering the lysosome, cathepsin cleaves the linker, releasing the active drug from the antibody-drug conjugate. This targeted release ensures that the drug is delivered directly to the cancer cells, enhancing its therapeutic efficacy while minimizing side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
MC-Val-Cit-PAB-OH: Another cathepsin-cleavable linker used in ADCs.
MC-Val-Cit-PAB-PNP: A similar linker with a different functional group, used for the same purpose.
Uniqueness
MC-Val-Cit-PAB-NH-C2-NH-Boc is unique due to its specific design, which allows for efficient cleavage by cathepsin and targeted drug release. Its structure and functional groups are optimized for stability and efficacy in ADCs, making it a valuable tool in targeted cancer therapy .
Propriétés
Formule moléculaire |
C36H54N8O10 |
|---|---|
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50)/t26-,30-/m0/s1 |
Clé InChI |
NBIUDKXQNRHCFG-YZNIXAGQSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



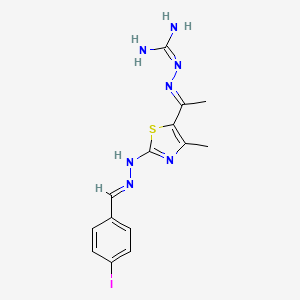
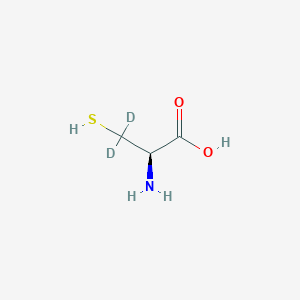
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
